molecular formula C8H4BrClN2O B14901117 6-Bromo-7-chloroquinoxalin-2(1H)-one

6-Bromo-7-chloroquinoxalin-2(1H)-one

Cat. No.: B14901117
M. Wt: 259.49 g/mol
InChI Key: AMULRALFHMADPW-UHFFFAOYSA-N
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Description

6-Bromo-7-chloroquinoxalin-2(1H)-one is a heterocyclic compound that contains both bromine and chlorine substituents on a quinoxaline ring. Quinoxalines are known for their diverse biological activities and are used in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-chloroquinoxalin-2(1H)-one typically involves the halogenation of quinoxalin-2(1H)-one. One common method is the bromination and chlorination of quinoxalin-2(1H)-one using bromine and chlorine sources under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale halogenation reactions with optimized conditions to ensure safety and efficiency. Continuous flow reactors and automated systems might be employed to handle the hazardous nature of bromine and chlorine.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-chloroquinoxalin-2(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The quinoxaline ring can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.

    Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution might yield derivatives with alkoxy or amino groups, while oxidation could produce quinoxaline dioxides.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of materials with specific properties, such as semiconductors or dyes.

Mechanism of Action

The mechanism of action of 6-Bromo-7-chloroquinoxalin-2(1H)-one would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromoquinoxalin-2(1H)-one
  • 7-Chloroquinoxalin-2(1H)-one
  • 6,7-Dichloroquinoxalin-2(1H)-one

Uniqueness

6-Bromo-7-chloroquinoxalin-2(1H)-one is unique due to the presence of both bromine and chlorine substituents, which can influence its chemical reactivity and biological activity. The combination of these halogens might provide distinct properties compared to compounds with only one halogen.

Biological Activity

6-Bromo-7-chloroquinoxalin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and potential applications in drug development.

This compound belongs to the quinoxaline family, characterized by a fused bicyclic structure containing nitrogen atoms. The presence of halogen substituents, such as bromine and chlorine, often enhances the biological activity of these compounds by modifying their electronic properties and interactions with biological targets.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits promising anticancer activity. In vitro assays have shown that it can induce apoptosis in various cancer cell lines. For instance, one study reported the compound's ability to inhibit cell proliferation in human cancer cell lines such as MCF7 (breast cancer), PC3 (prostate cancer), and DU-145 (prostate cancer) with IC50 values ranging from 0.07 μM to 1.64 μM, indicating potent cytotoxic effects compared to standard chemotherapeutics like Etoposide .

Table 1: IC50 Values of this compound Against Different Cancer Cell Lines

Cell LineIC50 Value (μM)Comparison with Etoposide (μM)
MCF70.07 ± 0.00611.97 ± 0.45
A5490.19 ± 0.0453.08 ± 0.135
PC30.012 ± 0.021Not available
DU-1451.64 ± 0.12Not available

These results suggest that the compound's structural features contribute significantly to its apoptotic activity, making it a candidate for further development as a therapeutic agent.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity against various pathogens. The compound demonstrated effectiveness against both gram-positive and gram-negative bacteria, indicating its potential as an antimicrobial agent .

Table 2: Antimicrobial Activity of this compound

PathogenActivity
Staphylococcus aureusEffective
Escherichia coliModerate
Pseudomonas aeruginosaLimited

The observed antimicrobial effects may be attributed to the compound's ability to disrupt bacterial cell membranes or interfere with essential metabolic processes.

The mechanism underlying the biological activities of this compound involves interaction with specific molecular targets within cells. Molecular docking studies have indicated strong binding affinities to key proteins involved in cell proliferation and survival pathways, such as EGFR tyrosine kinase .

Case Studies

Several case studies have highlighted the therapeutic potential of quinoxaline derivatives, including this compound, in clinical settings:

  • Case Study on Cancer Treatment : A clinical trial explored the efficacy of quinoxaline derivatives in patients with advanced breast cancer, showing a significant reduction in tumor size and improved patient outcomes when combined with traditional chemotherapy.
  • Case Study on Antimicrobial Resistance : Research on the antimicrobial properties revealed that quinoxaline derivatives could serve as alternatives to conventional antibiotics in treating resistant bacterial strains.

Properties

Molecular Formula

C8H4BrClN2O

Molecular Weight

259.49 g/mol

IUPAC Name

6-bromo-7-chloro-1H-quinoxalin-2-one

InChI

InChI=1S/C8H4BrClN2O/c9-4-1-6-7(2-5(4)10)12-8(13)3-11-6/h1-3H,(H,12,13)

InChI Key

AMULRALFHMADPW-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1Cl)Br)N=CC(=O)N2

Origin of Product

United States

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